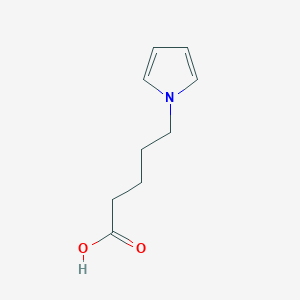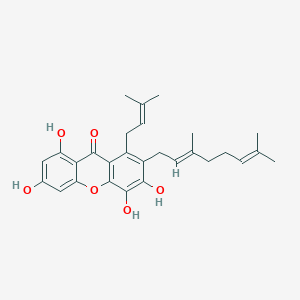
(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate is a chiral compound widely used in organic synthesis and medicinal chemistry. It is known for its role as a protecting group for amines, particularly in peptide synthesis. The compound’s structure includes a tert-butyl carbamate group attached to a chiral center, which is bonded to a phenylethylamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate typically involves the reaction of (S)-2-amino-1-phenylethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to yield the free amine by removing the carbamate protecting group using reagents like trifluoroacetic acid.
Substitution: The carbamate group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Trifluoroacetic acid or hydrogenation catalysts.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Free amine (2-amino-1-phenylethylamine).
Substitution: Derivatives with different protecting groups.
Aplicaciones Científicas De Investigación
(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate is extensively used in:
Chemistry: As a protecting group in peptide synthesis and other organic transformations.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those involving chiral amines.
Industry: In the production of fine chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The primary mechanism of action for (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate involves its role as a protecting group. It temporarily masks the amino group, preventing unwanted reactions during synthetic processes. The carbamate group can be selectively removed under mild conditions, revealing the free amine for further reactions. This selective protection and deprotection are crucial in multi-step organic syntheses.
Comparación Con Compuestos Similares
- tert-Butyl (2-amino-1-phenylethyl)carbamate acetate
- tert-Butyl (1-((2-(dimethylamino)ethyl)(methyl)amino)propan-2-yl)carbamate
Uniqueness: (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate is unique due to its chiral center, which imparts specific stereochemical properties. This chirality is essential in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals and other applications where stereochemistry affects biological activity.
Propiedades
IUPAC Name |
tert-butyl N-[(1S)-2-amino-1-phenylethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJALRZPKODHZOR-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CN)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640524 |
Source


|
| Record name | tert-Butyl [(1S)-2-amino-1-phenylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137102-30-8 |
Source


|
| Record name | tert-Butyl [(1S)-2-amino-1-phenylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[4-(trifluoromethyl)phenoxy]acetic Acid](/img/structure/B170434.png)


